molecular formula C20H18ClN5O B12583451 N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea CAS No. 606105-02-6

N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea

Cat. No.: B12583451
CAS No.: 606105-02-6
M. Wt: 379.8 g/mol
InChI Key: IYWOZMZQEVOHRM-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea is a quinoline-based urea derivative characterized by a 4-chlorophenyl group, a cyano-substituted quinoline core, and an ethylurea linker. Its molecular formula is C₂₁H₁₉ClN₆O, with a molecular weight of 407.87 g/mol. The compound’s structure enables interactions with biological targets such as enzymes or receptors, particularly in cancer and microbial pathways. The 8-methyl and 3-cyano groups on the quinoline ring enhance binding affinity, while the 4-chlorophenyl moiety contributes to electron-withdrawing effects, influencing reactivity and target selectivity .

Properties

CAS No.

606105-02-6

Molecular Formula

C20H18ClN5O

Molecular Weight

379.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]urea

InChI

InChI=1S/C20H18ClN5O/c1-13-3-2-4-14-11-15(12-22)19(25-18(13)14)24-9-10-26(20(23)27)17-7-5-16(21)6-8-17/h2-8,11H,9-10H2,1H3,(H2,23,27)(H,24,25)

InChI Key

IYWOZMZQEVOHRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC=C(C=C3)Cl)C(=O)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Derivative: The quinoline core is synthesized through a series of reactions starting from aniline derivatives. This involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) and subsequent functional group modifications.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanogen bromide (BrCN) or similar reagents.

    Coupling with Chlorophenyl Isocyanate: The final step involves the coupling of the cyanoquinoline derivative with 4-chlorophenyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing anticancer and antimicrobial agents.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and synthetic methodologies.

    Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The cyanoquinoline moiety is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Structural Analogs with Modified Phenyl Substituents
Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Biological Activity
N-(4-Methoxyphenyl)-analog 4-OCH₃ 375.4 Anticancer, antimicrobial
N-(4-Hydroxyphenyl)-analog 4-OH ~360 (estimated) Pending studies
N-(2-Fluoro-4-chlorophenyl)-analog 2-F, 4-Cl 393.19 Enhanced reactivity

Key Differences :

  • The 4-chlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 4-methoxy (electron-donating) or 4-hydroxyphenyl (polar but less stable) groups. This enhances interactions with hydrophobic enzyme pockets in cancer targets .
  • The 2-fluoro-4-chlorophenyl analog () shows increased reactivity due to dual halogen substituents but lacks the quinoline backbone, reducing specificity for kinase targets .
Analogs with Modified Quinoline Moieties
Compound Name Quinoline Substituents Molecular Weight (g/mol) Activity Profile
N-(4-Chlorophenyl)-6-methylquinoline analog 6-CH₃, 3-CN 379.8 Anticancer
8-Methylquinoline-3-carbonitrile core 8-CH₃, 3-CN 407.87 Broad-spectrum
Trifluoromethyl-pyridyl analog Pyridine ring (CF₃, Cl) 393.19 Enzyme inhibition

Key Differences :

  • The 8-methyl group (target compound) improves steric fit in hydrophobic binding pockets compared to 6-methyl analogs, as seen in ’s compound, which shows reduced potency against MDA-MB-231 breast cancer cells .
  • Replacement of quinoline with a trifluoromethyl-pyridyl group () increases metabolic stability but diminishes affinity for quinoline-specific targets like topoisomerases .
Functional Group Variations in Urea Linkers
Compound Name Urea Linker Modification Molecular Weight (g/mol) Application
Thiadiazolyl-sulfanyl ethylurea Thiadiazole-sulfanyl 328.84 Antimicrobial
Ethylurea with methoxyphenyl 2-OCH₃ phenyl ~389 (estimated) Anticancer
Target Compound 4-Cl phenyl 407.87 Dual anticancer/antimicrobial

Key Differences :

  • The thiadiazolyl-sulfanyl group () confers strong antimicrobial activity but lacks the quinoline backbone, limiting cross-activity in cancer models .
  • 2-Methoxyphenyl () improves solubility but reduces target affinity compared to the 4-chlorophenyl group .

Mechanistic Insights :

  • The target compound’s 3-cyano-8-methylquinoline core disrupts ATP-binding sites in kinases (e.g., EGFR), while the 4-chlorophenyl group stabilizes π-π stacking with aromatic residues .
  • Analogs with simpler urea linkers (e.g., ) show narrower mechanisms, primarily targeting microbial cell walls .

Biological Activity

N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea is a synthetic organic compound notable for its complex structure and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C_{18}H_{19}ClN_{4}O
  • Molecular Weight : Approximately 379.8 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)-1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]urea

The unique arrangement of functional groups, including a 4-chlorophenyl moiety and a cyano-substituted quinoline structure, contributes to its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological effects, particularly:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of various kinases, which are pivotal in cell signaling pathways. This inhibition can lead to altered cellular proliferation and survival, making it a candidate for cancer therapy.
  • Antiproliferative Effects : Studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. For example, it has been tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing promising results in reducing cell viability.
  • Mechanistic Studies : Interaction studies suggest that the compound may modulate the activity of specific enzymes and receptors involved in critical biological pathways. This modulation is essential for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided:

Compound NameStructural FeaturesUnique Aspects
N-(2-Chlorophenyl)-N-{2-[3-cyano-6-methylquinolin-2-yl)amino]ethyl}ureaContains a 6-methylquinoline structureDifferent methyl substitution pattern affects biological activity
4-Chloro-N-{2-[3-cyanoquinolin-2(1H)-yl]methyl}anilineQuinoline core with an aniline substituentPotentially different pharmacokinetics
3-Cyano-N-(phenyl)-N-{(pyridin-3-yloxy)methyl}ureaFeatures a pyridine instead of a quinolineVariability in target interactions due to structural differences

This table illustrates how variations in molecular structure can significantly influence biological properties and therapeutic applications.

Case Studies

  • In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxicity of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective potency against specific malignancies.
  • Mechanistic Insights : A study involving molecular docking simulations revealed that the compound binds effectively to ATP-binding sites of certain kinases, supporting its role as a kinase inhibitor. This binding affinity correlates with observed biological activities.

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